molecular formula C23H24ClN5O3S B11582976 6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11582976
M. Wt: 486.0 g/mol
InChI Key: QNYHWSZUPKZAQA-UHFFFAOYSA-N
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Description

6-(3-CHLORO-4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various functional groups such as chloro, methoxy, and phenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole and thiadiazine rings, followed by the introduction of the various functional groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3-CHLORO-4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the triazole and thiadiazine rings allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 6-(3-CHLORO-4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines with different substituents. These compounds share a similar core structure but differ in the functional groups attached to the rings. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other triazolothiadiazines.

Properties

Molecular Formula

C23H24ClN5O3S

Molecular Weight

486.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H24ClN5O3S/c1-31-18-10-9-15(12-17(18)24)19-20(22(30)25-13-16-8-5-11-32-16)33-23-27-26-21(29(23)28-19)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16,19-20,28H,5,8,11,13H2,1H3,(H,25,30)

InChI Key

QNYHWSZUPKZAQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NCC5CCCO5)Cl

Origin of Product

United States

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